molecular formula C10H16N2 B1306021 3,4,5,6-Tetramethylbenzene-1,2-diamine CAS No. 67130-14-7

3,4,5,6-Tetramethylbenzene-1,2-diamine

Cat. No.: B1306021
CAS No.: 67130-14-7
M. Wt: 164.25 g/mol
InChI Key: IIXBOEDONSWOCD-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₀H₁₆N₂. It is a derivative of benzene, where four methyl groups are attached to the benzene ring at positions 3, 4, 5, and 6, and two amino groups are attached at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetramethylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 3,4,5,6-tetramethylbenzene followed by reduction of the resulting nitro compound to the diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetramethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5,6-Tetramethylbenzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetramethylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetramethyl-1,4-benzenediamine
  • N,N,N’,N’-Tetramethyl-1,4-benzenediamine
  • 1,2,3,4-Tetramethylbenzene

Uniqueness

3,4,5,6-Tetramethylbenzene-1,2-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3,4,5,6-tetramethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXBOEDONSWOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)N)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380262
Record name 3,4,5,6-tetramethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67130-14-7
Record name 3,4,5,6-tetramethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does the methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines influence their mesomorphic behavior?

A1: The research by [] demonstrates that methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines significantly impacts their liquid crystal properties. While both dimethyl and tetramethyl derivatives exhibit mesomorphism, their thermal behavior differs. Dimethyl compounds with heptanoyl to hexadecanoyl groups show metastable mesophases at relatively low temperatures (below 111°C). In contrast, the 3,4,5,6-tetramethyl derivatives with propionyl to hexadecanoyl groups form stable hexagonal columnar mesophases, but these appear at much higher temperatures, mostly above 200°C []. This suggests that the additional methyl groups in the tetramethyl derivatives contribute to a more stable molecular packing arrangement at elevated temperatures, leading to stable mesophase formation.

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